B1574629 GS-5829

GS-5829

Número de catálogo B1574629
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GS-5829 is a potent and selective BET inhibitor. The bromodomain and extraterminal (BET) protein Brd4 recruits transcriptional regulatory complexes to acetylated chromatin. While Brd4 is considered to be a general transcriptional regulator, pharmacological inhibition of BET proteins shows therapeutic activity in a variety of different pathologies, particularly in models of cancer and inflammation.

Aplicaciones Científicas De Investigación

BET Inhibition in Cancer Treatment

GS-5829 is explored extensively in the context of cancer treatment due to its role as a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are crucial in regulating the transcription of key oncogenes, including MYC, which is implicated in cancer cell growth. Studies have investigated the efficacy of GS-5829, often in combination with other inhibitors, in various cancer types:

  • DLBCL and MCL Cell Lines: The combination of GS-5829 and the BCL2 inhibitor ABT-199 showed superior growth inhibition in diffuse large B-cell lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL) cell lines. This combination suggests a broader, superior response in these cancers (Bates et al., 2016).
  • BET and BTK Inhibition in DLBCL: GS-5829 combined with the BTK inhibitor GS-4059 potentiates cell death in DLBCL cell lines, particularly in reducing IL-6, IL-10, and MYC transcripts and protein in vitro (Bates et al., 2016).
  • Chronic Lymphocytic Leukemia: In chronic lymphocytic leukemia (CLL), GS-5829 inhibits cell proliferation and induces apoptosis by deregulating key signaling pathways such as BLK, AKT, ERK1/2, and MYC. It also targets the CLL supportive microenvironment (Kim et al., 2019).

Metastatic Castration-Resistant Prostate Cancer

GS-5829 has been evaluated in metastatic castration-resistant prostate cancer (mCRPC). The study assessed the safety and efficacy of GS-5829 alone and in combination with enzalutamide. However, it demonstrated limited efficacy and lack of dose-proportional increases in plasma concentrations in mCRPC patients (Aggarwal et al., 2022).

Uterine Serous Carcinoma

GS-5829 and another BET bromodomain inhibitor, GS-626510, have been investigated for their activity against primary uterine serous carcinoma (USC) cultures and xenografts. These inhibitors showed promising results, especially against USC-overexpressing c-Myc, suggesting their potential as therapeutic agents (Bonazzoli et al., 2018).

Propiedades

Nombre del producto

GS-5829

Nombre IUPAC

Unknown

SMILES

Unknown

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

GS-5829;  GS 5829;  GS5829.

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.